molecular formula C15H26N6O4 B550884 H-Ala-His-Lys-OH CAS No. 126828-32-8

H-Ala-His-Lys-OH

Cat. No. B550884
CAS RN: 126828-32-8
M. Wt: 354.41 g/mol
InChI Key: SHKGHIFSEAGTNL-DLOVCJGASA-N
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Description

H-Ala-His-Lys-OH, also known as AHK, is a bioactive peptide with antioxidant effects . It has been reported to be used as a cosmetic ingredient . It has also been shown to prevent the formation of copper-induced reactive oxygen species .


Synthesis Analysis

The synthesis of peptides like this compound often involves methods based on mixed anhydrides and activated esters . The peptide preparation method can be improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters, yielding a crystalline substance at high purity .


Molecular Structure Analysis

The molecular formula of this compound is C15H26N6O4 . Its average mass is 354.405 Da and its monoisotopic mass is 354.201538 Da .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 354.41 g/mol . It has 6 hydrogen bond donors and 7 hydrogen bond acceptors . Its exact mass is 354.20155333 g/mol .

Scientific Research Applications

Peptide Synthesis Techniques

  • The synthesis of difficult sequences like "H-Ala-His-Lys-OH" can present challenges in peptide synthesis. Research by (Dettin et al., 2009) explored different chemical conditions and strategies to overcome issues in the solid-phase peptide synthesis (SPPS) of such sequences. They found that using a more efficient base in the deprotection mixture and employing double coupling techniques can be effective.

Conformational Studies of Peptides

  • Studies on the conformational preferences of peptides containing "this compound" are essential for understanding their biological functions. (Stearns et al., 2009) conducted spectroscopy studies on peptides expected to form helices. They used infrared spectroscopy and theoretical calculations to identify specific hydrogen bonding patterns, providing insights into the secondary structure of such peptides.

Biochemical and Biophysical Studies

  • The peptide "this compound" has been investigated in various biochemical contexts. For instance, (Souma et al., 2008) performed structural analysis of copolypeptides containing Ala and Gly residues, providing detailed insights into their conformational properties.
  • Another study by (Margetson et al., 1981) explored the NMR spectra of peptides, including Ala and Lys residues, to understand their conformational behavior in different environments.

Therapeutic and Biological Applications

  • Research into the biological activity of peptides that include "this compound" sequences is ongoing. For example, (Neasta et al., 2016) synthesized and studied a novel nonapeptide for its activity in the brain, indicating potential therapeutic applications.

Safety and Hazards

When handling H-Ala-His-Lys-OH, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Peptides like H-Ala-His-Lys-OH have potential for further study with the aim of developing original drugs . The field of cosmeceuticals appears particularly promising, with several peptides proposed for cosmeceutical applications thanks to their specific interaction with biological targets .

Biochemical Analysis

Biochemical Properties

H-Ala-His-Lys-OH interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it forms a tight binding site for Cu (II) ions . This interaction inhibits Cu (II)-induced oxidative DNA double strand breaks .

Cellular Effects

This compound influences cell function in several ways. It has been found to be as effective as human serum albumin in preventing neuronal death induced by CuCl2/ascorbic acid . This suggests that this compound may have a protective effect on neurons.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Its binding to Cu (II) ions, for example, can inhibit oxidative DNA damage .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N6O4/c1-9(17)13(22)21-12(6-10-7-18-8-19-10)14(23)20-11(15(24)25)4-2-3-5-16/h7-9,11-12H,2-6,16-17H2,1H3,(H,18,19)(H,20,23)(H,21,22)(H,24,25)/t9-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKGHIFSEAGTNL-DLOVCJGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428622
Record name H-Ala-His-Lys-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126828-32-8
Record name L-Alanyl-L-histidyl-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126828-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanylhistidyllysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126828328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name H-Ala-His-Lys-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALANYLHISTIDYLLYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AVY5QO8WR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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